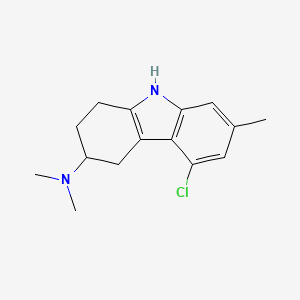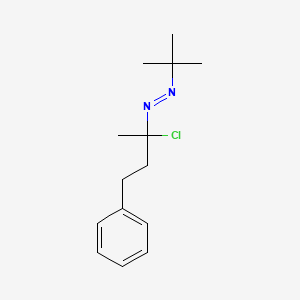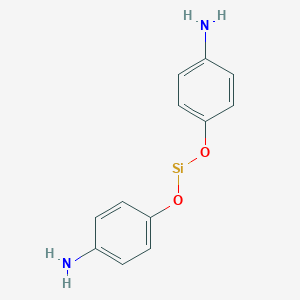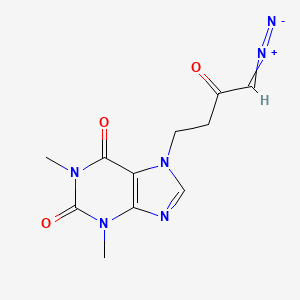![molecular formula C8H15NO5 B14621533 2,2'-[(1-Hydroxybutan-2-yl)azanediyl]diacetic acid CAS No. 59881-65-1](/img/structure/B14621533.png)
2,2'-[(1-Hydroxybutan-2-yl)azanediyl]diacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-[(1-Hydroxybutan-2-yl)azanediyl]diacetic acid is a chemical compound known for its unique structure and properties It is characterized by the presence of a hydroxybutyl group attached to a diacetic acid moiety through an azanediyl linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[(1-Hydroxybutan-2-yl)azanediyl]diacetic acid typically involves the reaction of 1-hydroxybutan-2-amine with diacetic acid derivatives under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pH, and reaction time, are optimized to achieve high yield and purity of the compound.
Industrial Production Methods
Industrial production of 2,2’-[(1-Hydroxybutan-2-yl)azanediyl]diacetic acid involves large-scale synthesis using similar reaction pathways as in laboratory settings. The process is scaled up to accommodate higher volumes, and additional steps such as purification and quality control are implemented to ensure consistency and compliance with industry standards.
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-[(1-Hydroxybutan-2-yl)azanediyl]diacetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxybutyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The azanediyl linkage allows for substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like halides, amines, and thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2,2’-[(1-Hydroxybutan-2-yl)azanediyl]diacetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme activities.
Medicine: Explored for its therapeutic potential in drug development and as a diagnostic tool.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2,2’-[(1-Hydroxybutan-2-yl)azanediyl]diacetic acid involves its interaction with molecular targets such as enzymes and receptors. The hydroxybutyl group and azanediyl linkage play crucial roles in binding to these targets, modulating their activity, and triggering downstream effects. The specific pathways involved depend on the context of its application, such as biochemical assays or therapeutic interventions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,2’-[(2-Hydroxyethyl)azanediyl]diacetic acid
- 2,2’-[(Methylazanediyl)diacetic acid
- 2,2’-[(Ethane-1,2-diylbis(azanediyl))bis(2-hydroxyphenyl)acetic acid
Uniqueness
2,2’-[(1-Hydroxybutan-2-yl)azanediyl]diacetic acid is unique due to its specific hydroxybutyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from similar compounds and contributes to its specific reactivity and applications.
Eigenschaften
CAS-Nummer |
59881-65-1 |
|---|---|
Molekularformel |
C8H15NO5 |
Molekulargewicht |
205.21 g/mol |
IUPAC-Name |
2-[carboxymethyl(1-hydroxybutan-2-yl)amino]acetic acid |
InChI |
InChI=1S/C8H15NO5/c1-2-6(5-10)9(3-7(11)12)4-8(13)14/h6,10H,2-5H2,1H3,(H,11,12)(H,13,14) |
InChI-Schlüssel |
NQJCZSXETPQMCK-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CO)N(CC(=O)O)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzenemethanol, 2-[(4-chloro-3-fluorophenyl)thio]-](/img/structure/B14621453.png)






![2-[(E)-Benzyldiazenyl]butan-2-ol](/img/structure/B14621499.png)


![(E,E)-N,N'-[Sulfonyldi(4,1-phenylene)]bis[1-(furan-2-yl)methanimine]](/img/structure/B14621514.png)



